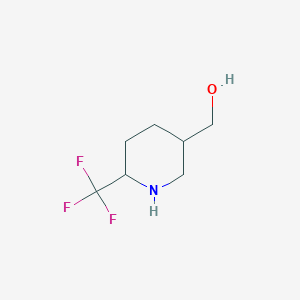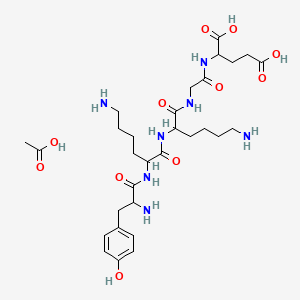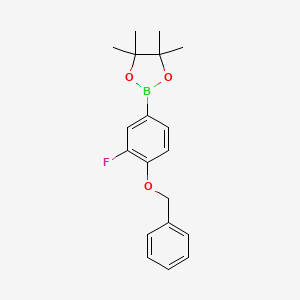
(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C7H12F3NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the trifluoromethyl group and the hydroxyl group on the piperidine ring makes this compound unique and of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cis-6-(trifluoromethyl)piperidin-3-yl)methanol typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the piperidine ring. One common method involves the use of trifluoromethylation reagents and subsequent reduction reactions to introduce the hydroxyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield a fully saturated piperidine ring.
Applications De Recherche Scientifique
(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Cis-6-(trifluoromethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and ability to cross biological membranes, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol can be compared with other piperidine derivatives and trifluoromethyl-containing compounds. Similar compounds include:
(Cis-6-(trifluoromethyl)piperidin-3-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(Cis-6-(trifluoromethyl)piperidin-3-yl)ketone: Contains a ketone group instead of a hydroxyl group.
(Cis-6-(trifluoromethyl)piperidin-3-yl)carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H12F3NO |
|---|---|
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
[6-(trifluoromethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h5-6,11-12H,1-4H2 |
Clé InChI |
YOBHLDWPCVVZPC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NCC1CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12317500.png)
![3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine](/img/structure/B12317507.png)
![11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one](/img/structure/B12317509.png)
![3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12317515.png)

![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide](/img/structure/B12317531.png)

![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)


![N-[1-(4-acetylphenyl)ethyl]acetamide](/img/structure/B12317548.png)
![2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate](/img/structure/B12317553.png)
![2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid](/img/structure/B12317567.png)

